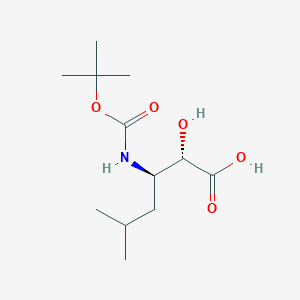

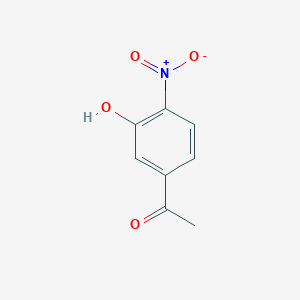

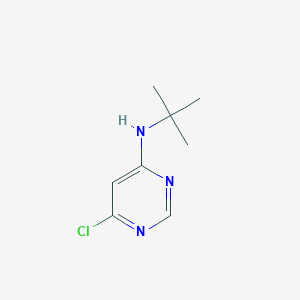

![molecular formula C7H12BrN3 B1288884 [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine CAS No. 847818-54-6](/img/structure/B1288884.png)

[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine

Vue d'ensemble

Description

2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine, also known as BPDMA, is an organic compound with a variety of applications in scientific research and lab experiments. It is a colorless, volatile liquid with a pungent odor and is soluble in most organic solvents. BPDMA is a member of the family of pyrazole compounds, which are commonly used in pharmaceuticals, agrochemicals, and other organic-based products.

Applications De Recherche Scientifique

Lewis Basicity and Ligand Efficiency

Research by Kleoff et al. (2019) presents efficient syntheses of electron-rich dialkylamino-substituted terpyridines, showcasing their potential as excellent ligands due to their high Lewis basicity. Such compounds, including those related to [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine, could serve as potent ligands in various chemical reactions, offering a pathway to moderate scale preparation without tedious purification processes (Kleoff, Suhr, Sarkar, Zimmer, Reissig, Marín‐Luna, & Zipse, 2019).

Corrosion Inhibition

Wang et al. (2006) conducted a DFT study on bipyrazolic-type organic compounds, including derivatives that structurally resemble this compound, to elucidate their potential activity as corrosion inhibitors. The study highlighted the compounds' efficiency as inhibitors, relating their performance to molecular parameters like the energy gap, electronegativity, and global hardness (Wang, Wang, Wang, Wang, & Liu, 2006).

Nanoparticle Synthesis

Sharma et al. (2015) explored the synthesis of pyrazole-stabilized dinuclear Palladium(II) chalcogenolates from compounds including bis[2-(4-bromopyrazol-1-yl)ethyl] dichalcogenides. This research demonstrated the compounds' utility in forming palladium chalcogenide nanoparticles, highlighting a single-source precursor route for nanoparticle synthesis, which is crucial for applications in catalysis and material science (Sharma, Joshi, Prakash, Sharma, Bhaskar, & Singh, 2015).

Antimicrobial and Anticancer Properties

The study of novel pyrazolopyrimidines derivatives by Rahmouni et al. (2016) for their anticancer and anti-5-lipoxygenase agents showcases the therapeutic potential of pyrazole-based compounds. Although the specific structure of this compound is not mentioned, the research indicates a broader interest in pyrazole derivatives for developing new pharmaceutical agents with significant biological activities (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Advanced Material Development

Orzeszko et al. (2004) synthesized adamantylated pyrimidines, demonstrating significant anticancer and antimicrobial properties for certain derivatives. This research underscores the capacity of structurally complex pyrazole derivatives to serve as foundations for developing materials with promising biological activities (Orzeszko, Kazimierczuk, Maurin, Laudy, Starościak, Vilpo, Vilpo, Balzarini, & Orzeszko, 2004).

Propriétés

IUPAC Name |

2-(4-bromopyrazol-1-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN3/c1-10(2)3-4-11-6-7(8)5-9-11/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLATUFKWOFXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618923 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-54-6 | |

| Record name | 4-Bromo-N,N-dimethyl-1H-pyrazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847818-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

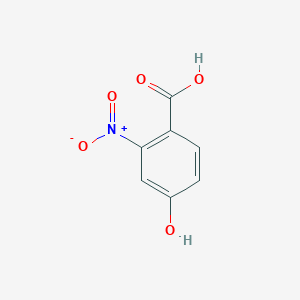

![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine](/img/structure/B1288801.png)

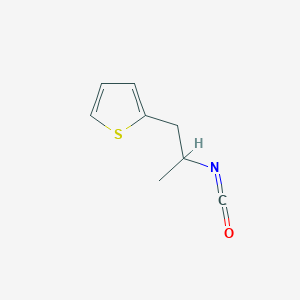

![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)